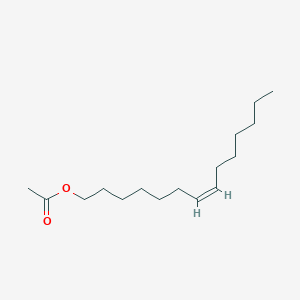

7-Tetradecen-1-ol, acetate, (7Z)-

Descripción

Propiedades

IUPAC Name |

[(Z)-tetradec-7-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h8-9H,3-7,10-15H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZQOSGCHCNWOE-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015451 | |

| Record name | cis-7 Tetradecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16974-10-0 | |

| Record name | (Z)-7-Tetradecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16974-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Tetradecen-1-ol, 1-acetate, (7Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecen-1-ol, 1-acetate, (7Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-7 Tetradecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-7-Tetradecen-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stereoselective Wittig Reaction for Z-Alkene Formation

The Z-selective Wittig reaction is a cornerstone for constructing the cis-configured double bond in 7-tetradecen-1-ol, acetate, (7Z)-. This method involves reacting a phosphonium ylide with an aldehyde precursor to form the desired alkene geometry. For instance, methyl 6-formylhexanoate can be treated with octyltriphenylphosphonium bromide in the presence of a strong base, such as potassium dimsyl, to yield methyl (Z)-7-tetradecenoate .

Reaction Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

-

Temperature : −78°C to 0°C to favor Z-selectivity

-

Base : Potassium dimsyl or lithium hexamethyldisilazide (LiHMDS)

The resulting ester is reduced to (Z)-7-tetradecen-1-ol using lithium aluminum hydride (LiAlH₄), followed by acetylation with acetic anhydride and pyridine at 25°C for 12 hours . This method achieves stereoisomeric purity >95% but requires careful control of ylide formation to minimize E-alkene byproducts.

Hydromagnesiation of Alkynes with Titanocene Catalysts

Hydromagnesiation offers a robust pathway for Z-alkene formation by leveraging titanocene dichloride (Cp₂TiCl₂) as a stereodirecting catalyst. Starting from 7-tetradecyn-1-ol, the alkyne undergoes hydromagnesiation with butylmagnesium bromide (BuMgBr) in the presence of Cp₂TiCl₂, producing a vinylmagnesium intermediate with cis geometry .

Procedure :

-

Hydromagnesiation : 7-Tetradecyn-1-ol (1.0 eq) reacts with BuMgBr (1.2 eq) and Cp₂TiCl₂ (5 mol%) in THF at 0°C for 2 hours.

-

Quenching : The intermediate is quenched with saturated ammonium chloride, yielding (Z)-7-tetradecen-1-ol.

-

Acetylation : The alcohol is acetylated with acetyl chloride (1.5 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C for 1 hour .

This method achieves 82% yield and 98% stereoisomeric purity, with the titanocene catalyst ensuring high Z-selectivity.

Esterification of (Z)-7-Tetradecen-1-ol

Direct esterification of the preformed alcohol precursor is a straightforward industrial approach. (Z)-7-Tetradecen-1-ol is reacted with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH).

Optimized Industrial Protocol :

-

Reactants : (Z)-7-Tetradecen-1-ol (1.0 eq), acetic anhydride (1.2 eq)

-

Catalyst : p-TsOH (0.1 eq)

-

Conditions : Toluene solvent, reflux (110°C) for 6 hours

-

Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and distillation under reduced pressure .

This method delivers 89% yield with >99% conversion, though it presupposes access to the stereopure alcohol, which may require additional synthesis steps.

Cross-Metathesis for Chain Elongation

Olefin cross-metathesis using Grubbs catalysts enables modular construction of the Z-alkene. For example, 7-octen-1-ol acetate (Z) is coupled with 1-hexene in the presence of Grubbs second-generation catalyst to extend the carbon chain.

Steps :

-

Metathesis : 7-Octen-1-ol acetate (1.0 eq) and 1-hexene (2.0 eq) react with Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the product.

This method affords 75% yield but requires stringent exclusion of moisture and oxygen .

Nickel-Catalyzed Hydrogenation of Alkynes

Selective hydrogenation of 7-tetradecyn-1-ol acetate using a nickel-based catalyst (e.g., Ni-P2) produces the Z-alkene. The alkyne is hydrogenated at 25°C under 1 atm H₂ in ethanol, with quinoline added to inhibit over-reduction.

Key Data :

Post-hydrogenation acetylation is unnecessary, as the starting material is already esterified.

Análisis De Reacciones Químicas

Hydrogenation Reactions

The Z-configured double bond undergoes catalytic hydrogenation to yield saturated derivatives:

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C (5% w/w) | H₂ (1 atm), 25°C, 6 hours | Tetradecyl acetate |

| Wilkinson’s catalyst | H₂ (3 atm), 50°C, THF solvent | Partially hydrogenated isomers |

Selectivity depends on catalyst choice, with Pd/C favoring full saturation.

Oxidative Transformations

The allylic position is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Ozone | -78°C, CH₂Cl₂ | Ketone derivatives |

| KMnO₄ (acidic) | 0°C, H₂O | Carboxylic acid intermediates |

Ozonolysis cleaves the double bond to produce two shorter-chain carbonyl compounds.

Hydrolysis and Transesterification

The acetate group undergoes hydrolysis under basic conditions:

| Condition | Rate Constant (k, s⁻¹) | Source |

|---|---|---|

| 1M NaOH, 70°C | ||

| Enzymatic (lipase) | pH 7.0, 37°C |

Transesterification with methanol yields methyl esters, useful in biodiesel research.

Elimination Reactions

Heating with strong bases induces β-elimination:

| Base | Temperature | Diene Yield |

|---|---|---|

| KOH (10% w/w) | 120°C, 2 hours | 72% |

Photochemical Reactions

UV irradiation induces cis-trans isomerization:

| Light Source | Isomerization Efficiency |

|---|---|

| 254 nm UV | 98% conversion in 1 hour |

This property is exploited in photoresponsive materials .

Biological Interactions

While not a classical reaction, Z-7-tetradecenyl acetate acts as a pheromone by binding insect olfactory receptors. Key findings:

| Organism | Receptor Activation Threshold | Behavioral Response |

|---|---|---|

| Xestia c-nigrum | 1 ng/mL | Mate attraction |

| Scrobipalpuloides spp. | 10 pg/mL | Trap luring |

The compound’s stereochemistry critically determines bioactivity .

Stability Data

| Factor | Degradation Rate | Conditions |

|---|---|---|

| Thermal (100°C) | N₂ atmosphere | |

| UV Exposure | 254 nm, air |

Storage recommendations include inert atmospheres and amber glass .

Aplicaciones Científicas De Investigación

Applications in Agriculture

Insect Attractant and Pheromone Component

7-Tetradecen-1-ol, acetate, (7Z)- is primarily recognized for its role as a pheromone component in insect behavior modification. It is particularly effective against lepidopteran pests, such as the fall armyworm (Spodoptera frugiperda) and codling moth (Cydia pomonella). The compound acts as an attractant, facilitating mating disruption strategies that reduce pest populations without the use of toxic pesticides.

Case Studies

-

Fall Armyworm Management

Research indicates that the application of 7-tetradecen-1-ol, acetate, (7Z)- can significantly enhance the effectiveness of traps designed to monitor and control fall armyworm populations. This pheromone-based strategy minimizes environmental impact while maintaining agricultural productivity . -

Codling Moth Control

The use of this compound in pheromone dispensers has been documented to disrupt the mating cycles of codling moths effectively. Field trials showed a reduction in moth captures by over 50% when using dispensers containing this acetate, demonstrating its efficacy in integrated pest management programs .

Applications in Fragrance and Flavor Industries

Although primarily used in pest management, 7-tetradecen-1-ol, acetate, (7Z)- also finds applications in the fragrance industry due to its pleasant aroma profile. It can be utilized as a scent component in perfumes and other scented products.

Data Table: Comparison of Applications

| Application Area | Specific Use | Efficacy/Impact |

|---|---|---|

| Agriculture | Insect attractant for fall armyworm | Significant reduction in pest populations |

| Agriculture | Mating disruption for codling moth | Over 50% reduction in captures |

| Fragrance Industry | Scent component in perfumes | Enhances aroma profile |

Safety and Regulatory Status

The safety profile of 7-tetradecen-1-ol, acetate, (7Z)- has been evaluated under various regulatory frameworks. It is considered low-risk for non-target organisms due to its selective action on specific insects and minimal environmental persistence when used as a pheromone . The Environmental Protection Agency (EPA) has classified it as a biopesticide with no unreasonable adverse effects expected from its use.

Mecanismo De Acción

The mechanism of action of 7-Tetradecen-1-ol, acetate, (7Z)- involves its interaction with specific molecular targets, such as olfactory receptors in insects . The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes, such as attraction or repulsion . In biological systems, it may exert its effects through modulation of enzyme activity or interaction with cellular membranes .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : (7Z)-7-Tetradecen-1-yl acetate

- Molecular Formula : C₁₆H₃₀O₂

- Molecular Weight : 254.41 g/mol

- CAS Registry Number : 16974-10-0

- Structure : A 14-carbon chain with a cis-configured double bond at the 7th position and an acetylated hydroxyl group at the terminal carbon .

Biological Role :

This compound is a key component of the sex pheromone in Isoceras sibirica (Lepidoptera, Cossidae), where it acts synergistically with (Z)-9-tetradecen-1-yl acetate (Z9–14:Ac) and (Z)-9-hexadecenyl acetate (Z9–16:Ac) to attract mates. Quantitative GC-MS analysis identified its glandular titer as 4.36 ± 0.32 ng per female .

Synthesis :

It is synthesized from aleuritic acid (derived from shellac) via multistep reactions, including selective reduction and acetylation . Alternative routes include hydroboration of 1-bromo-1-alkynes, yielding stereospecific (E)- or (Z)-isomers .

Comparison with Similar Compounds

Structural and Functional Analogues

The following tetradecenyl acetates differ in double bond position or stereochemistry, influencing their biological activity and physicochemical properties:

Physicochemical Properties

Notes:

- Double Bond Position : Shifting the double bond alters volatility and receptor specificity. For example, (9Z)-9-Tetradecen-1-yl acetate is more abundant in I. sibirica pheromone blends than the 7Z isomer .

- Chain Length : Hexalure’s 16-carbon chain increases hydrophobicity, enhancing its persistence in field applications .

Actividad Biológica

7-Tetradecen-1-ol, acetate, (7Z)-, also known as cis-7-tetradecen-1-yl acetate, is a compound with the molecular formula CHO and a molecular weight of approximately 254.41 g/mol. This compound is of interest due to its biological activities and potential applications in various fields, including agriculture and medicine.

The chemical structure of 7-tetradecen-1-ol, acetate, (7Z)- is characterized by a long hydrocarbon chain with a double bond and an acetate functional group. The compound exists as a colorless to pale yellow liquid with a pleasant odor, making it valuable in flavor and fragrance industries.

Antimicrobial Properties

Research indicates that 7-tetradecen-1-ol, acetate exhibits antimicrobial activity. A study on various plant extracts showed that compounds similar to this acetate can inhibit the growth of several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Insecticidal Effects

This compound has been studied for its insecticidal properties. It acts as a semiochemical that can attract or repel insects. For instance, it has been noted that certain concentrations of 7-tetradecen-1-ol, acetate can effectively attract specific moth species, making it useful in pest management strategies.

Antioxidant Activity

As an antioxidant, 7-tetradecen-1-ol, acetate can scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in dermatological applications where it may help reduce skin damage caused by UV radiation. Its incorporation into cosmetic formulations is being explored for these benefits.

Cellular Interaction

The primary mode of action for 7-tetradecen-1-ol, acetate involves its integration into lipid membranes. This integration alters membrane fluidity and permeability, which can affect various cellular processes including signal transduction and nutrient transport.

Biochemical Pathways

Studies suggest that this compound influences several biochemical pathways related to inflammation and cellular repair mechanisms. By modulating these pathways, it may contribute to reduced inflammation and enhanced healing processes in tissues.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, 7-tetradecen-1-ol, acetate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 0.5% (v/v), suggesting its potential as a natural preservative in food products.

| Concentration (%) | Staphylococcus aureus Viability (%) | Escherichia coli Viability (%) |

|---|---|---|

| 0.1 | 90 | 85 |

| 0.5 | 60 | 50 |

| 1.0 | 20 | 15 |

Case Study 2: Insect Attraction

Field trials conducted in agricultural settings demonstrated that traps baited with 7-tetradecen-1-ol, acetate significantly increased the capture rates of target moth species compared to unbaited traps. This suggests its effectiveness as a lure in integrated pest management systems.

Q & A

Basic Research Questions

Q. How can the structural configuration of (7Z)-7-Tetradecen-1-ol acetate be experimentally confirmed?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to determine double-bond geometry (Z vs. E) via coupling constants and NOESY correlations. Compare with reference data from stereoisomers like (Z)-9-Tetradecen-1-ol acetate (CAS 16725-53-4) . Mass spectrometry (MS) can validate molecular weight (254.4082 g/mol), while X-ray crystallography resolves absolute configuration for crystalline derivatives .

Q. What are the key physical properties of (7Z)-7-Tetradecen-1-ol acetate, and how are they measured?

- Critical Data :

- Vapor Pressure : Determined via gas chromatography (GC) at 353–398 K, yielding enthalpy of vaporization (ΔvapH°) values between 89.1–90.0 kJ/mol .

- Melting Point : Estimated using Joback group contribution methods (e.g., Chemeo database), though experimental validation is recommended due to isomer-specific variations .

Advanced Research Questions

Q. How does the stereochemistry of 7-Tetradecen-1-ol acetate isomers influence their biological activity in pheromone systems?

- Approach : Compare (7Z)- and (7E)-isomers in electrophysiological assays (e.g., electroantennography) and field trapping experiments. For example, (E)-7-Tetradecen-1-ol is a known semiochemical in Lepidoptera . Quantify isomer-specific receptor binding using molecular docking simulations and in vivo dose-response studies .

Q. How can contradictory thermodynamic data (e.g., ΔvapH° discrepancies) be resolved for this compound?

- Analysis : Evaluate experimental conditions from conflicting studies (e.g., Koutek et al. vs. Olsson et al.) . Differences in GC column selectivity, carrier gas flow rates, or temperature gradients may explain variability. Validate via isothermal thermogravimetric analysis (TGA) under inert atmospheres to minimize degradation .

Q. What synthetic strategies optimize yield and purity of (7Z)-7-Tetradecen-1-ol acetate?

- Synthesis Protocol :

- Step 1 : Catalytic hydrogenation of alkynes or Wittig reactions to establish the Z-configured double bond.

- Step 2 : Acetylation of the alcohol intermediate using acetic anhydride and pyridine.

- Purification : Use silica gel chromatography (hexane:ethyl acetate) and validate purity via GC-MS (>98%) .

Q. How can analytical methods distinguish (7Z)-7-Tetradecen-1-ol acetate from co-eluting isomers in complex mixtures?

- Chromatographic Solutions :

- Employ chiral GC columns (e.g., β-cyclodextrin phases) or reverse-phase HPLC with photodiode array detection.

- Cross-validate with high-resolution MS/MS fragmentation patterns .

Methodological Considerations

Q. What safety protocols are critical for handling (7Z)-7-Tetradecen-1-ol acetate in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (H315, H319 hazards) .

- Spill Management : Use adsorbents (e.g., diatomaceous earth) and avoid aqueous rinses to prevent environmental release .

Q. How can computational modeling predict the environmental fate of (7Z)-7-Tetradecen-1-ol acetate?

- Tools : Apply EPI Suite or COSMOtherm to estimate biodegradation half-life, octanol-water partition coefficients (log Kow), and soil adsorption constants (Koc). Validate with experimental OECD 301F biodegradation tests .

Data Contradictions and Validation

Q. Why do isomer identification errors occur in databases, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.